Cas no 62667-25-8 (1,3-benzoxazole-2-carbaldehyde)

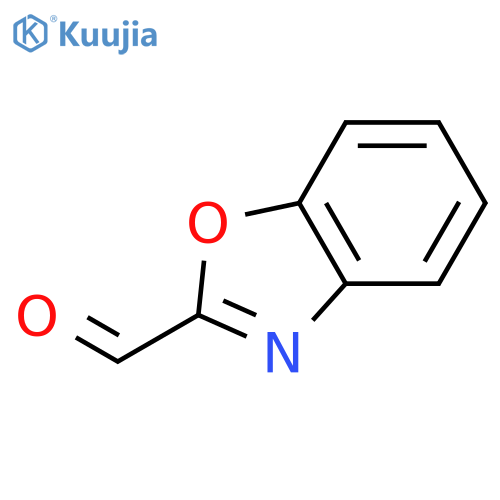

62667-25-8 structure

商品名:1,3-benzoxazole-2-carbaldehyde

1,3-benzoxazole-2-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- Benzooxazole-2-carbaldehyde

- Benzo[d]oxazole-2-carbaldehyde

- 1,3-benzoxazole-2-carbaldehyde

- 1H-BENZIMIDAZOLE-2-CARBALDEHYDE

- 2-Benzoxazolecarboxaldehyde

- 1,3-benzoxazole-2-carboxaldehyde

- benzoxazol-2-carbaldehyde

- Benzoxazol-2-carboxaldehyd

- benzoxazole-2-carbaldehyde

- benzoxazole-2-carboxaldehyde

- DS-2618

- benzoxazolecarbaldehyde

- AKOS002688057

- DTXSID50403648

- 62667-25-8

- MFCD03412586

- SCHEMBL223564

- benzooxazole-2-carboxaldehyde

- SY206427

- RXXZBZOUCQAOSC-UHFFFAOYSA-N

- C16106

- 2-Benzoxazolecarbaldehyde

- EN300-233611

- Z1198162173

- FT-0686554

- A833916

-

- MDL: MFCD03412586

- インチ: InChI=1S/C8H5NO2/c10-5-8-9-6-3-1-2-4-7(6)11-8/h1-5H

- InChIKey: RXXZBZOUCQAOSC-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C2C(=C1)N=C(C=O)O2

計算された属性

- せいみつぶんしりょう: 147.03200

- どういたいしつりょう: 147.032

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 160

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 43.1A^2

じっけんとくせい

- 密度みつど: 1.322

- ふってん: 276.3 °C at 760 mmHg

- フラッシュポイント: 120.9 °C

- PSA: 43.10000

- LogP: 1.64030

1,3-benzoxazole-2-carbaldehyde セキュリティ情報

1,3-benzoxazole-2-carbaldehyde 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

1,3-benzoxazole-2-carbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-233611-0.05g |

1,3-benzoxazole-2-carbaldehyde |

62667-25-8 | 95% | 0.05g |

$126.0 | 2024-06-19 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B81290-250mg |

Benzo[d]oxazole-2-carbaldehyde |

62667-25-8 | 97% | 250mg |

¥1888.0 | 2022-10-09 | |

| Apollo Scientific | OR315301-1g |

Benzooxazole-2-carbaldehyde |

62667-25-8 | 1g |

£635.00 | 2024-07-24 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU0809-1G |

1,3-benzoxazole-2-carbaldehyde |

62667-25-8 | 95% | 1g |

¥ 3,689.00 | 2023-04-04 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1069346-1g |

Benzo[d]oxazole-2-carbaldehyde |

62667-25-8 | 97% | 1g |

¥4515.00 | 2024-05-06 | |

| Enamine | EN300-233611-10.0g |

1,3-benzoxazole-2-carbaldehyde |

62667-25-8 | 95% | 10.0g |

$2735.0 | 2024-06-19 | |

| Enamine | EN300-233611-5.0g |

1,3-benzoxazole-2-carbaldehyde |

62667-25-8 | 95% | 5.0g |

$1917.0 | 2024-06-19 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B81290-5g |

Benzo[d]oxazole-2-carbaldehyde |

62667-25-8 | 97% | 5g |

¥11298.0 | 2022-10-09 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU0809-5G |

1,3-benzoxazole-2-carbaldehyde |

62667-25-8 | 95% | 5g |

¥ 11,068.00 | 2023-04-04 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU0809-10G |

1,3-benzoxazole-2-carbaldehyde |

62667-25-8 | 95% | 10g |

¥ 18,447.00 | 2023-04-04 |

1,3-benzoxazole-2-carbaldehyde 関連文献

-

Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467

-

Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935

62667-25-8 (1,3-benzoxazole-2-carbaldehyde) 関連製品

- 95-21-6(2-Methylbenzoxazole)

- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)

- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)

- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))

- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)

- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)

- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)

- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)

- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)

- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:62667-25-8)1,3-benzoxazole-2-carbaldehyde

清らかである:99%

はかる:5g

価格 ($):1403.0